4-methyl-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole
Description
This compound is a benzothiazole derivative featuring a piperazine ring linked via a carbonyl group to a benzene substituted with a morpholine-4-sulfonyl moiety. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its diverse bioactivity, including anticancer, antimicrobial, and antiviral properties . The methyl group at the 4-position of the benzothiazole may contribute to steric effects and metabolic stability .
Properties
IUPAC Name |
[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S2/c1-17-3-2-4-20-21(17)24-23(32-20)26-11-9-25(10-12-26)22(28)18-5-7-19(8-6-18)33(29,30)27-13-15-31-16-14-27/h2-8H,9-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWIJPDZTHJVRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The piperazine ring is then introduced via nucleophilic substitution reactions, and the morpholine sulfonyl group is added through sulfonylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the benzothiazole core or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different functional groups onto the benzothiazole or piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced properties.
Scientific Research Applications
4-methyl-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or enzymes.
Medicine: The compound has potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or receptors.
Industry: It can be used in the production of specialty chemicals or as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 4-methyl-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Piperazine-Benzoyl Motifs
- N-{6-[4-({4-[3-(Trifluoromethyl)Benzoyl]Piperazin-1-yl}Carbonyl)Phenyl]Pyridin-2-yl}Acetamide (9a)
This compound replaces the benzothiazole with a pyridin-2-yl group and substitutes the morpholine-sulfonyl with a 3-(trifluoromethyl)benzoyl group. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, which may alter pharmacokinetics compared to the morpholine-sulfonyl substituent . - [4-(6-Bromo-1,3-Benzothiazol-2-yl)-1-Piperazinyl][2-(Ethylsulfonyl)Phenyl]Methanone This analogue features a bromine atom at the 6-position of the benzothiazole and an ethylsulfonyl group instead of morpholine-sulfonyl. The bromine increases molecular weight (MW: 490.41 vs. ~463.56 for the target compound) and may influence halogen bonding in biological systems .
Benzothiazole-Piperazine Derivatives with Varied Substituents
- 2-[4-(Azepan-1-yl)But-2-yn-1-yl]-1,3-Benzothiazole (BZ5) This compound substitutes the piperazine-carbonyl-morpholine-sulfonyl chain with an aminoacetylenic group linked to azepane. It demonstrated potent antimicrobial activity (MIC: 15.62 µg/mL against S. aureus), highlighting how piperazine replacement impacts bioactivity .
- The chromenone core and methoxy group contrast with the benzothiazole-methyl motif, illustrating structural flexibility in piperazine-based designs .
Antimicrobial Activity
- Target Compound: No direct activity data are provided in the evidence, but morpholine-sulfonyl groups are known to enhance solubility and target engagement in kinase inhibitors .
- Analogues: BZ5 (azepane-substituted): MIC = 15.62 µg/mL against C. albicans .
Anticancer Potential
Piperazine-benzothiazole hybrids in exhibited cytotoxic effects, suggesting the target compound may share this activity . The morpholine-sulfonyl group could modulate kinase inhibition, a mechanism observed in related benzothiazoles .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
The compound 4-methyl-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzothiazole core , a piperazine ring , and a morpholine sulfonyl group , which contribute to its unique chemical behavior and biological activity. The presence of these functional groups allows for various interactions with biological macromolecules, making it a candidate for pharmaceutical applications.
Chemical Structure Overview
| Component | Description |
|---|---|
| Benzothiazole Core | Provides aromatic stability and potential π-π interactions. |
| Piperazine Ring | Offers sites for interaction with enzymes or receptors. |
| Morpholine Sulfonyl Group | Enhances solubility and potential for biological activity. |
The biological activity of 4-methyl-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole primarily involves its interaction with specific molecular targets such as enzymes and receptors.
Key Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit critical enzymes involved in disease pathways.
- Receptor Modulation: It can act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.
Antibacterial Activity
Research indicates that compounds similar to 4-methyl-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against common bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, with findings suggesting strong inhibitory effects comparable to established reference drugs . This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.
Case Studies
Several studies have explored the biological implications of similar compounds:
- Antibacterial Screening: A series of benzothiazole derivatives were synthesized and tested against various bacterial strains. The most active compounds demonstrated IC50 values significantly lower than established antibiotics .
- Enzyme Binding Studies: Compounds with morpholine and piperazine moieties were evaluated for their binding affinity to bovine serum albumin (BSA), indicating potential pharmacological effectiveness .
Comparative Analysis
To highlight the uniqueness of 4-methyl-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole, it is beneficial to compare it with similar compounds:
| Compound Name | Antibacterial Activity | AChE Inhibition |
|---|---|---|
| 4-methyl-2-{4-[4-(morpholine-4-sulfonyl)... | Moderate to Strong | Strong |
| 2-Aminobenzothiazole | Weak | Moderate |
| Morpholine Sulfonic Acid | Weak | Weak |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
